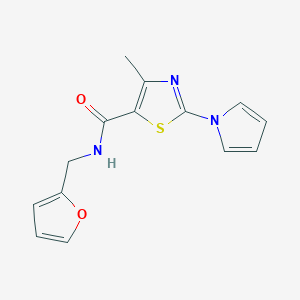![molecular formula C22H15N3O4S B4925241 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide, commonly known as BTA-EG6, is a fluorescent probe that has been widely used in scientific research. This compound belongs to the class of benzothiazole-based fluorescent probes and has been extensively studied due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of BTA-EG6 involves the formation of a covalent bond between the probe and the target protein. The fluorescent properties of BTA-EG6 allow for the monitoring of protein-protein interactions in real-time, providing valuable insights into the kinetics and thermodynamics of these interactions.
Biochemical and Physiological Effects
BTA-EG6 does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively used in vitro and in vivo studies.
実験室実験の利点と制限
One of the primary advantages of using BTA-EG6 as a fluorescent probe is its high sensitivity and selectivity for protein labeling. BTA-EG6 can be used to label proteins in complex mixtures, making it a valuable tool for studying protein interactions in biological systems. However, one limitation of using BTA-EG6 is its relatively low photostability, which can limit its use in long-term imaging experiments.
将来の方向性
There are several future directions for the use of BTA-EG6 in scientific research. One potential application is in the development of new therapies for diseases such as cancer. BTA-EG6 can be used to identify and target specific proteins involved in disease progression, providing a potential avenue for the development of targeted therapies. Additionally, BTA-EG6 can be used in the development of new biosensors for detecting biomolecules in complex biological samples. Overall, the unique properties of BTA-EG6 make it a valuable tool for scientific research, with many potential applications in various fields.
合成法
The synthesis of BTA-EG6 is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-aminothiophenol, which is then reacted with 2-bromo-5-nitrobenzoic acid to form 2-(5-nitro-2-benzothiazolyl)phenol. This intermediate compound is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the final product, BTA-EG6.
科学的研究の応用
BTA-EG6 has been extensively used as a fluorescent probe in various scientific research applications. One of its primary uses is in the detection of protein-protein interactions. BTA-EG6 can be used to label proteins and monitor their interactions in real-time, providing valuable insights into the dynamics of protein interactions.
特性
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-19-13-15(9-10-17(19)22-24-18-6-1-2-7-20(18)30-22)23-21(27)11-8-14-4-3-5-16(12-14)25(28)29/h1-13,26H,(H,23,27)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTPEMRIJBPFMP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)


![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)


![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)